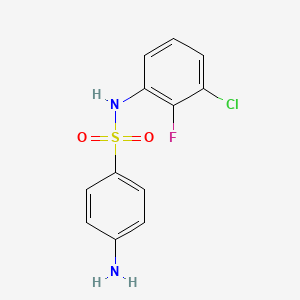![molecular formula C18H20N2O5S B12119058 ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)
ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] est un composé organique complexe avec une structure unique qui combine un cycle thiazole, un groupe imine et un groupe diméthoxyphényl.
Méthodes De Préparation
La synthèse de l'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Cela peut être réalisé en faisant réagir un thioamide approprié avec un α-haloester en conditions basiques.
Introduction du groupe imine : L'intermédiaire thiazole est ensuite mis à réagir avec un aldéhyde ou une cétone approprié pour former la liaison imine.
Addition du groupe diméthoxyphényl :
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
L'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, résultant en la formation de dérivés imine ou thiazole réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux fonctionnalités ester ou imine, en utilisant des réactifs tels que les halogénures d'alkyle ou les amines.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie : La structure unique du composé lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Des études préliminaires suggèrent des applications thérapeutiques potentielles, y compris des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité et de matériaux avancés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure du composé lui permet de se lier aux sites actifs, inhibant ou modulant l'activité de ces cibles. Les voies impliquées peuvent inclure la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
Ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
L'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] peut être comparé à des composés similaires tels que :
- Acide benzoïque, 2-[(2Z)-3-(3,4-diméthoxyphényl)-1-oxo-2-propén-1-yl]amino]-3-hydroxy- : Ce composé partage un motif structurel similaire mais diffère par la présence d'une partie acide benzoïque.
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-énoyl]phényl}quinoléine-3-carboxamide : Ce composé possède un noyau quinoléine et un groupe benzodioxole, ce qui le rend structurellement distinct mais fonctionnellement similaire en termes d'activité biologique.
La singularité de l'acétate d'éthyle [(2Z)-2-{[(2E)-3-(2,5-diméthoxyphényl)prop-2-énoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl] réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques.
Propriétés
Formule moléculaire |
C18H20N2O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 2-[2-[[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H20N2O5S/c1-4-25-17(22)10-13-11-26-18(19-13)20-16(21)8-5-12-9-14(23-2)6-7-15(12)24-3/h5-9,11H,4,10H2,1-3H3,(H,19,20,21)/b8-5+ |
Clé InChI |
MNLYEEAJOBITHT-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
![dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12118989.png)
![Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12118997.png)



![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)





![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)
